Fulvestrant Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fulvestrant Impurity 2 is a byproduct or degradation product associated with the synthesis and formulation of Fulvestrant, a selective estrogen receptor downregulator used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . This impurity is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product.
Applications De Recherche Scientifique
Fulvestrant Impurity 2 has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of analytical methods for impurity profiling.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Studied for its role in the stability and efficacy of Fulvestrant formulations.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products.
Mécanisme D'action
Target of Action
Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .
Mode of Action
Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .
Pharmacokinetics
Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .
Result of Action
The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .
Action Environment
The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .
Analyse Biochimique
Biochemical Properties
It is known that Fulvestrant, the parent compound, interacts with estrogen receptors, blocking the action of estrogen on cancer cells
Cellular Effects
Fulvestrant, the parent compound, is known to slow down or arrest some breast tumors that need estrogen to grow
Molecular Mechanism
Fulvestrant, the parent compound, works by downregulating the estrogen receptor
Metabolic Pathways
Fulvestrant, the parent compound, is known to undergo several biotransformation pathways analogous to those of endogenous steroids
Méthodes De Préparation
The preparation of Fulvestrant Impurity 2 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of high-performance liquid chromatography and gas chromatography to analyze and quantify the levels of impurities . The separation of impurities is achieved using a symmetry C8 column maintained at 35°C, with detection made at 225 nm . Industrial production methods involve the use of validated techniques to ensure precision, specificity, accuracy, and robustness as per current guidelines .
Analyse Des Réactions Chimiques
Fulvestrant Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Fulvestrant Impurity 2 can be compared with other similar compounds, such as:
Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.
Anastrozole: An aromatase inhibitor used in breast cancer treatment.
This compound is unique in its specific interaction with estrogen receptors and its role in the stability and efficacy of Fulvestrant formulations .
Propriétés
Numéro CAS |
1621885-80-0 |
---|---|
Formule moléculaire |
C30H46O6S |
Poids moléculaire |
534.76 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.